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Pharmacological Profile & Reinforcing Efficacy
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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

The following table consolidates data on binding affinity and reinforcing efficacy from preclinical studies.

Comparative Notes

Parameter RTI-31 RTI-51 & Experimental
Context
Systematic  methyl (1R,2S,3S,5S)-3-(4- methyl (1R,2S,3S,5S)-3-(4- Structurally, RTI-51
Name chlorophenyl)-8-methyl-8- bromophenyl)-8-methyl-8- is the bromo-
azabicyclo[3.2.1]octane-2- azabicyclo[3.2.1]octane-2- analogue of RTI-
carboxylate [1] carboxylate [2] 31's chloro-

compound [2] [1].

| DAT Affinity (Ki, nM) ([3H]WIN 35,428 binding) | 1.1 [1] | 1.7 [2] | Lower Ki indicates higher affinity.
Both have exceptionally high affinity for the Dopamine Transporter (DAT). | | SERT Affinity (Ki, nM)
([3H]Paroxetine binding) | 44.5 [1] | 10.6 [2] | RTI-51 has significantly higher affinity for the Serotonin
Transporter (SERT) than RTI-31. | | NET Affinity (Ki, nM) ([3H]Nisoxetine binding) | 37 [1] | 37.4 [2] |
Affinity for the Norepinephrine Transporter (NET) is very similar and relatively moderate. | | Transporter
Selectivity (DAT:SERT:NET Ratio) | DAT > NET =~ SERT [3] [1] | DAT > SERT > NET [2] | RTI-31 is a
balanced DAT-preferring inhibitor, while RTI-51 has a more mixed dopaminergic-serotonergic profile. | |
Relative Reinforcing Efficacy (vs. Cocaine) | 64x more potent than cocaine in self-administration [1]. |

2.6x weaker than RTI-31 [1]. | In a progressive-ratio (PR) self-administration study in rhesus monkeys,
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the order of reinforcing strength was Cocaine > WIN 35428 > RTI-31 > RTI-51 [4]. | | Onset of Action
(Time to 25% DAT binding in vivo) | 30.8 minutes [4] | 44.1 minutes [4] | Slower onset of action at the DAT,

as measured by in vivo binding in rat striatum, is correlated with lower reinforcing efficacy [4]. |

Detailed Experimental Protocols

To help you evaluate the key findings, here are the methodologies from the cited studies.

Progressive-Ratio Self-Administration Study [4]

¢ Objective: To determine the relative reinforcing efficacy of various stimulants.

e Subjects: Rhesus monkeys (n=4 or 5).

¢ Protocol: Animals were trained to self-administer drugs intravenously under a progressive-ratio
(PR) schedule. In this schedule, the number of responses required for each subsequent drug
injection increases. The session ended when the animal failed to complete the response requirement
within a specified time.

¢ Key Metric: The maximum number of injections self-administered (the "break point") was used as the
measure of a drug's reinforcing efficacy. A higher break point indicates a higher motivation to obtain
the drug.

e Outcome: The study found a clear hierarchy: cocaine was the most reinforcing, followed by WIN
35428, then RTI-31, and finally RTI-51. This directly demonstrated RTI-31's higher abuse liability
compared to RTI-51.

*In Vivo* Dopamine Transporter Binding Kinetics [4]

e Objective: To measure the rate at which each compound binds to the DAT in a living animal.

e Subjects: Rats.

¢ Protocol: Equipotent doses of cocaine, WIN 35428, RTI-31, and RTI-51 were administered
intravenously. The rate of binding was assessed by measuring how quickly each drug displaced a
radiolabeled DAT ligand ([3H]JWIN 35428) from the striatum.

¢ Key Metric: The time required for each drug to displace 25% of the radioligand binding.

e Outcome: RTI-51 had the slowest onset of action (44.1 minutes), while RTI-31 was faster (30.8
minutes). This slower pharmacokinetic profile for RTI-51 is a major factor proposed to explain its
lower reinforcing efficacy.
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Signaling Pathways and Experimental Workflow

The primary mechanism of action for both compounds is the inhibition of monoamine transporters,
particularly the dopamine transporter. The diagram below illustrates the relationship between their chemical

structure, binding kinetics, and the observed pharmacological effects.

Ghenyltropane Core Structureg

G’ara—Halogen SubstitutiorD

In Vivo Effect:
Increased Synaptic Dopamine

Click to download full resolution via product page
Diagram Title: From Chemical Structure to Reinforcing Efficacy

The experimental workflow that establishes this relationship, combining in vitro and in vivo methods, is

outlined below.
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Diagram Title: Key Experimental Workflow

Conclusion for Research Applications

In summary, for your audience of researchers and drug development professionals, the critical distinction is:

¢ RTI-31 is a high-affinity DAT inhibitor with a faster onset and significantly higher reinforcing
efficacy, making it a tool for studying powerful stimulants and addiction.

¢ RTI-51, while also a high-affinity DAT inhibitor, has stronger SERT activity and a slower onset of
action, which collectively result in a lower abuse liability profile.

This comparative data, particularly the correlation between binding kinetics and behavioral outcomes, is
crucial for selecting the appropriate compound for specific research objectives, such as modeling different

aspects of substance abuse or developing therapeutic candidates with reduced abuse potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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